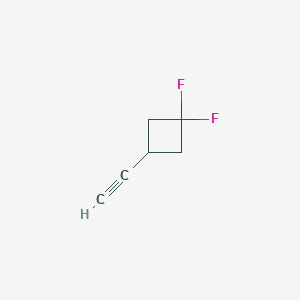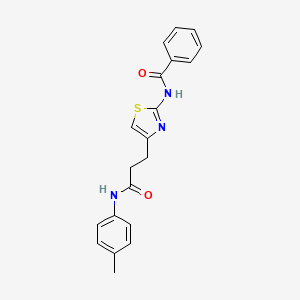
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide is a chemical compound that has attracted the attention of many scientists due to its potential applications in scientific research. This compound is commonly referred to as PP2A inhibitor, and it is known to play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. In
Aplicaciones Científicas De Investigación
Herbicidal Activities
Novel compounds derived from pyridazine, including those structurally similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide, have been synthesized and evaluated for their herbicidal activities. For instance, 4-(3-Trifluoromethylphenyl)pyridazine derivatives exhibit significant herbicidal activities against dicotyledonous plants, showing potential as commercial bleaching herbicides (Han Xu et al., 2008).
Antibacterial Activity
Thieno[2,3-c]pyridazine derivatives have been synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate and evaluated for their antibacterial activities. These compounds, including similar structures to this compound, demonstrated effectiveness against various bacterial strains, indicating their potential as antibacterial agents (A. S. Al-Kamali et al., 2014).
Cytotoxicity
The synthesis of pyridazine, pyrazole, thiazole, and pyrimidine derivatives, involving N-phenylbutanamide derivatives, has shown promising cytotoxic activities against different cell lines. These studies reveal the potential of such compounds in drug design and development for therapeutic applications targeting various diseases (K. El-Sharkawy, 2014).
Antimicrobial Evaluation
New dihydropyridine derivatives derived from N-phenyl-acrylamide have been synthesized and screened for antimicrobial activities. This research underlines the importance of novel pyridazine derivatives, similar in structure to this compound, in developing new antimicrobial agents (D. N. Joshi, 2015).
Propiedades
IUPAC Name |
2-phenyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-17(16-8-4-3-5-9-16)20(26)22-13-12-21-18-10-11-19(24-23-18)25-14-6-7-15-25/h3-11,14-15,17H,2,12-13H2,1H3,(H,21,23)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOSRTOALVQZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)


![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)


![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)
![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)
